molecular formula C9H13NO2 B143804 (2R)-1-amino-3-phenoxypropan-2-ol CAS No. 133522-40-4

(2R)-1-amino-3-phenoxypropan-2-ol

Cat. No.: B143804
CAS No.: 133522-40-4
M. Wt: 167.2 g/mol
InChI Key: JZEHWMUIAKALDN-MRVPVSSYSA-N
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Description

(2R)-1-amino-3-phenoxypropan-2-ol is a chiral compound with a molecular formula of C9H13NO2. This compound is characterized by the presence of an amino group, a phenoxy group, and a hydroxyl group attached to a propane backbone. The stereochemistry of the compound is specified by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-amino-3-phenoxypropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of ®-epichlorohydrin with phenol in the presence of a base to form ®-3-phenoxy-1,2-epoxypropane. This intermediate is then reacted with ammonia or an amine to yield this compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-amino-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-phenoxypropanal or 3-phenoxypropanone.

    Reduction: Formation of 1-amino-3-phenoxypropane.

    Substitution: Formation of various substituted phenoxypropanes depending on the nucleophile used.

Scientific Research Applications

(2R)-1-amino-3-phenoxypropan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (2R)-1-amino-3-phenoxypropan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in signaling pathways involving cyclic adenosine monophosphate (cAMP) or other secondary messengers.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-amino-3-phenoxypropan-2-ol: The enantiomer of (2R)-1-amino-3-phenoxypropan-2-ol with different stereochemistry.

    1-amino-3-phenoxypropan-2-ol: A compound with the same molecular formula but without specified stereochemistry.

    3-phenoxypropan-1-amine: A structural isomer with the amino group at a different position.

Uniqueness

This compound is unique due to its specific (2R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and biological activity, making it valuable in asymmetric synthesis and chiral recognition studies.

Properties

IUPAC Name

(2R)-1-amino-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEHWMUIAKALDN-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC[C@@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901299441
Record name (2R)-1-Amino-3-phenoxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133522-40-4
Record name (2R)-1-Amino-3-phenoxy-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133522-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-1-Amino-3-phenoxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901299441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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